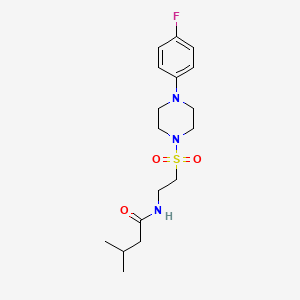

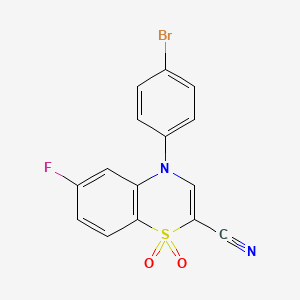

![molecular formula C10H10N4O4 B2627902 2-Morpholino-6-nitrooxazolo[4,5-b]pyridine CAS No. 931321-16-3](/img/structure/B2627902.png)

2-Morpholino-6-nitrooxazolo[4,5-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Morpholino-6-nitrooxazolo[4,5-b]pyridine” is a chemical compound with the molecular formula C10H10N4O4 . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of “2-Morpholino-6-nitrooxazolo[4,5-b]pyridine” contains DNA bases attached to a backbone of methylenemorpholine rings . The exact structure can be represented by the SMILES string: C1COCCN1C2=NC3=C(O2)C=C(C=N3)N+[O-] .Scientific Research Applications

Crystal Structure Analysis

2-Morpholino-6-nitrooxazolo[4,5-b]pyridine derivatives have been studied for their unique electronic and intermolecular interactional characteristics, which influence their crystal structures. These structures form diverse supramolecular synthons, highlighting their potential in pharmaceutical development and crystal engineering (Chai et al., 2019).

Photoreaction Studies

Research on pyrido[2,3-c]furoxan derivatives, which involve morpholine as a reactant, has shown the production of various morpholinopyridine and morpholinopyrido compounds. This indicates potential applications in studying the behavior of nitrogen in pyridine rings (Miyazawa et al., 1995).

Reaction with Amines

Studies have shown that oxazolo[4,5-b]pyridine thione reacts with primary amines and diethylamine to form N-(3-hydroxy-2-pyridyl)thioureas, and with cyclic secondary amines and aniline to form 2-aminooxazolo[4,5-b]pyridines. This suggests potential in synthesizing a variety of organic compounds (Davidkov et al., 1987).

Antitumor Agent Development

Derivatives of 2-(substitutedphenyl)oxazolo[4,5-b]pyridine have been investigated as novel antitumor agents targeting human DNA topoisomerase enzymes. Their promising biological activity results underscore their potential in cancer treatment research (Karatas et al., 2021).

Synthesis of DNA-Related Compounds

Morpholino phosphorobis-3-nitro-1,2,4-triazolidate has been used for the phosphorylation of DNA intermediates, highlighting its role in the synthesis of 5'-phosphorylated DNA fragments and potential applications in biochemical research (Marel et al., 1981).

Insecticide Development

Pyridine derivatives, including morpholino-substituted compounds, have been synthesized and tested for their insecticidal activities. Their significant efficacy against pests like cowpea aphids suggests potential applications in agricultural pest control (Bakhite et al., 2014).

properties

IUPAC Name |

2-morpholin-4-yl-6-nitro-[1,3]oxazolo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O4/c15-14(16)7-5-8-9(11-6-7)12-10(18-8)13-1-3-17-4-2-13/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOCYZPSLBWRFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(O2)C=C(C=N3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Morpholino-6-nitrooxazolo[4,5-b]pyridine | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

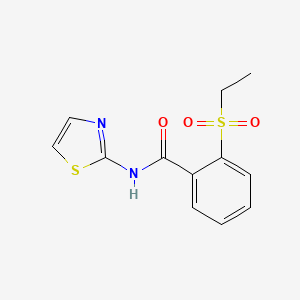

![2-({2-[2-(butylamino)-2-oxoethyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2627819.png)

![(2-{5-[(2-Chloro-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/no-structure.png)

![(E)-4-[3-(butyrylamino)anilino]-4-oxo-2-butenoic acid](/img/structure/B2627831.png)

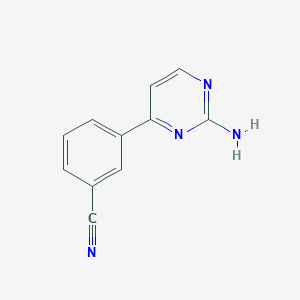

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2627835.png)

![N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-fluorobenzenesulfonohydrazide](/img/structure/B2627836.png)